

# What is the molecular weight of BAY1125976

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to BAY1125976

This guide provides a comprehensive overview of the core technical aspects of **BAY1125976**, a selective allosteric AKT1/2 inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.

## **Core Compound Properties**

**BAY1125976** is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase AKT isoforms 1 and 2.[1][2] Its chemical formula is C23H21N5O.[1][3][4]

| Property         | Value                                        | Source    |
|------------------|----------------------------------------------|-----------|
| Molecular Weight | 383.45 g/mol                                 | [3][4][5] |
| Exact Mass       | 383.1746 Da                                  | [1][4]    |
| Chemical Formula | C23H21N5O                                    | [1][3][4] |
| CAS Number       | 1402608-02-9                                 | [1][3]    |
| Synonyms         | BAY-1125976, AKT 1/2<br>Inhibitor BAY1125976 | [1][4]    |

## **Mechanism of Action and Signaling Pathway**



**BAY1125976** is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the ATP-binding site.[3][6][7] This binding occurs in a pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3][4][7] This allosteric inhibition prevents the proper activation of AKT by interfering with its phosphorylation at key sites, specifically Threonine 308 (T308) and Serine 473 (S473).[4][8]

The inhibition of AKT blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is frequently overactive in various cancers and plays a crucial role in cell proliferation, survival, and migration.[2][7][8][9] By inhibiting this pathway, **BAY1125976** can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death) in cancer cells where the AKT pathway is overexpressed.[2] Downstream effectors that are subsequently inhibited include PRAS40, 4E-BP1, S6 Ribosomal Protein (S6RP), and 70S6K.[3][9]



Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

## **Quantitative Data on Inhibitory Activity**

The potency of **BAY1125976** has been quantified in various assays, demonstrating its high selectivity for AKT1 and AKT2 over AKT3.



| Target/Cell<br>Line            | Assay Type               | IC50 Value | ATP<br>Concentration | Source |
|--------------------------------|--------------------------|------------|----------------------|--------|
| AKT1                           | In vitro kinase<br>assay | 5.2 nM     | 10 μΜ                | [3][6] |
| AKT1                           | In vitro kinase<br>assay | 44 nM      | 2 mM                 | [6]    |
| AKT2                           | In vitro kinase<br>assay | 18 nM      | 10 μΜ                | [3][6] |
| AKT2                           | In vitro kinase<br>assay | 36 nM      | 2 mM                 | [6]    |
| AKT3                           | In vitro kinase<br>assay | 427 nM     | 10 μΜ                | [6]    |
| KU-19-19 cells<br>(pAKT1-S473) | Cellular assay           | 35 nM      | N/A                  | [6]    |
| KU-19-19 cells<br>(p4EBPI-T70) | Cellular assay           | 100 nM     | N/A                  | [6]    |
| LAPC-4 cells<br>(pAKT1-S473)   | Cellular assay           | 0.8 nM     | N/A                  | [6]    |
| LAPC-4 cells<br>(pAKT1-T308)   | Cellular assay           | 5.6 nM     | N/A                  | [6]    |
| LAPC-4 cells<br>(p4EBP1-T70)   | Cellular assay           | 35 nM      | N/A                  | [6]    |
| LAPC-4 cells<br>(pPRAS40-T246) | Cellular assay           | ~141 nM    | N/A                  | [6]    |
| KPL-4 cells<br>(pAKT-T308)     | Cellular assay           | 0.9 nM     | N/A                  | [4]    |
| KPL-4 cells<br>(pAKT-S473)     | Cellular assay           | 1.1 nM     | N/A                  | [4]    |



# Experimental Protocols In Vitro Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is utilized to quantify the inhibitory activity of **BAY1125976** on recombinant AKT proteins.[5]

- Objective: To measure the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme in the presence of the inhibitor.
- Materials:
  - Recombinant full-length AKT1, AKT2, and AKT3 enzymes.
  - Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).
  - BAY1125976 at various concentrations.
  - ATP at specified concentrations (e.g., 10 μM or 2 mM).
  - PDK1 enzyme (for measuring inhibition of T308 phosphorylation).[5][7]
  - TR-FRET detection reagents.
- Procedure:
  - The AKT enzyme, peptide substrate, and varying concentrations of BAY1125976 are incubated together.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and TR-FRET detection reagents are added to quantify the amount of phosphorylated substrate.
  - The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.

# In Vivo Tumor Xenograft Efficacy Study



To assess the anti-tumor efficacy of **BAY1125976** in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.[4][6][7]

- Objective: To determine the dose-dependent anti-tumor activity of orally administered
   BAY1125976.
- Model:
  - Immunocompromised mice (e.g., NMRI nu/nu).[5]
  - Subcutaneous injection of human cancer cells (e.g., KPL-4 breast cancer cells).[4][5]
- Procedure:
  - Cancer cells are injected subcutaneously into the mice.
  - Tumors are allowed to grow to a specified size (e.g., 200-350 mm<sup>3</sup>).[5]
  - Mice are randomized into vehicle control and treatment groups.
  - BAY1125976 is administered orally, typically daily, at specified doses (e.g., 25 or 50 mg/kg).[5][6]
  - Tumor volume and body weight are measured regularly throughout the study.
  - At the end of the study, or at specified time points, blood and tumor samples may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring levels of phosphorylated AKT).[5]
- Endpoint: The primary endpoint is typically the Tumor Growth Inhibition (TGI), often expressed as a T/C (Treatment/Control) ratio.[6]

## **Formulation for In Vivo Studies**

For oral administration in animal studies, **BAY1125976** can be formulated in a vehicle such as a mixture of PEG300, Tween 80, and saline.[3][5] A common formulation might involve 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] Due to solubility constraints,



sonication may be required to achieve a clear solution.[5] It is recommended to prepare the working solution immediately before use.[5][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bay-1125976 | C23H21N5O | CID 70817911 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. BAY1125976 | Akt | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 9. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the molecular weight of BAY1125976]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605920#what-is-the-molecular-weight-of-bay1125976]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com